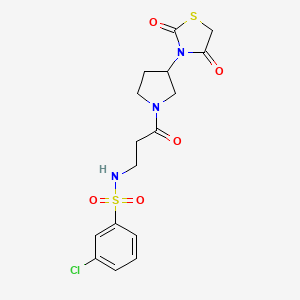

3-chloro-N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-chloro-N-[3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O5S2/c17-11-2-1-3-13(8-11)27(24,25)18-6-4-14(21)19-7-5-12(9-19)20-15(22)10-26-16(20)23/h1-3,8,12,18H,4-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPVDTAOIWRENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)CCNS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-chloro-N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide is a derivative of thiazolidine-2,4-dione and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

The synthesis of the compound involves several steps, typically starting from thiazolidine derivatives. The cyclocondensation of thiourea with chloroacetic acid yields thiazolidine-2,4-dione, which can then be modified to introduce various functional groups conducive to biological activity. The detailed synthetic pathway can be summarized as follows:

- Preparation of Thiazolidine-2,4-dione : Reaction of thiourea with chloroacetic acid.

- Formation of Pyrrolidine Derivative : Introduction of a pyrrolidine ring through amination reactions.

- Sulfonamide Formation : Coupling with benzenesulfonamide derivatives to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from thiazolidine-2,4-dione have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds can be compared in the following table:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| am1 | E. coli | 31.25 |

| am2 | S. aureus | 31.25 |

| am3 | C. albicans | 31.25 |

| Ampicillin | - | 3.90 |

The biological evaluation utilized broth microdilution assays to determine the MIC values, indicating that these compounds possess considerable antibacterial activity .

Anticancer Activity

In addition to antimicrobial properties, thiazolidine derivatives have been investigated for their anticancer potential. The compound has shown promising results in silico docking studies against various cancer cell lines, indicating a possible mechanism of action involving inhibition of specific protein targets associated with tumor growth.

Research conducted by Shaikh et al. highlighted that certain thiazolidine derivatives demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that modifications to the thiazolidine scaffold can enhance anticancer activity .

The mechanism by which these compounds exert their biological effects often involves interaction with key biomolecular targets:

- Inhibition of Enzymatic Activity : Many thiazolidine derivatives inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Molecular Docking Studies : In silico studies have shown that the compound forms multiple hydrogen bonds with target proteins, stabilizing its binding and enhancing its inhibitory effects .

Case Studies

Several case studies illustrate the diverse applications and effectiveness of thiazolidine derivatives:

- Antimicrobial Evaluation : A study published in 2022 assessed a series of thiazolidine derivatives for their antimicrobial efficacy against standard strains, revealing that modifications significantly influenced their potency .

- Anticancer Studies : Another investigation into the anticancer properties showed that specific structural modifications led to enhanced activity against multiple cancer cell lines, indicating a structure-activity relationship that could guide future drug design .

Comparación Con Compuestos Similares

N-(3-(3-(2,4-Dioxooxazolidin-3-yl)Pyrrolidin-1-yl)-3-Oxopropyl)-2-Fluorobenzenesulfonamide (CAS 2034291-98-8)

Structural Features :

- 2-Fluoro-substituted benzene (vs. 3-chloro in the target compound).

- Oxazolidinone ring (2,4-dioxooxazolidin-3-yl) instead of thiazolidinone.

- Molecular formula: C₁₆H₁₈FN₃O₆S; molecular weight: 399.4 g/mol.

Key Differences :

- Electronic Effects: The oxazolidinone’s oxygen atom (vs.

- Metabolic Stability: Oxazolidinones are less prone to oxidative metabolism compared to thiazolidinones, which may enhance bioavailability .

3,4-Difluoro-N-[3-[4-(3-Methoxyphenyl)Piperazin-1-yl]-3-Oxopropyl]Benzenesulfonamide (CAS 878212-49-8)

Structural Features :

- 3,4-Difluoro-substituted benzene (vs. 3-chloro).

- Piperazine ring (vs. pyrrolidine) linked to a 3-methoxyphenyl group.

Key Differences :

- Basicity : Piperazine (pKa ~9.5) is more basic than pyrrolidine (pKa ~11.3), affecting solubility and ionizability at physiological pH.

2,3-Dichloro-N-(3-Methoxypyrazin-2-yl)Benzenesulfonamide

Structural Features :

- 2,3-Dichloro-substituted benzene (vs. 3-chloro).

- Pyrazine ring (vs. benzene) attached to the sulfonamide.

Key Differences :

3-Chloro-N-[2-(3-Cyclopropyl-2,2-Dioxo-1,3-Dihydro-2λ⁶,1,3-Benzothiadiazol-1-yl)Ethyl]-2-Methylbenzene-1-Sulfonamide (CAS 2097927-01-8)

Structural Features :

- Benzothiadiazole core (vs. pyrrolidine-dioxothiazolidine).

- Cyclopropyl and methyl substituents on the benzene ring.

Key Differences :

- Planar Heterocycle : The benzothiadiazole group’s rigidity may reduce conformational flexibility but enhance interactions with flat binding pockets.

- Sulfur Oxidation State: The sulfone group (SO₂) in benzothiadiazole increases polarity compared to the thiazolidinone’s sulfur .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 3-chloro-N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide?

- Methodology : Prioritize stepwise coupling reactions (e.g., nucleophilic substitution or amidation) under controlled temperatures (0–5°C) to avoid side reactions, as demonstrated in analogous sulfonamide syntheses . Use ethanol as a solvent with catalytic piperidine to enhance reaction efficiency. Monitor intermediates via TLC (e.g., methanol:toluene 1:4, Rf ≈ 0.41) for purity assessment .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodology : Combine H/C NMR to verify pyrrolidine and thiazolidinedione moieties, and LC-MS for molecular weight confirmation. For sulfonamide linkage validation, IR spectroscopy (stretching bands ~1330–1320 cm for S=O) is critical. Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25–60°C. Use HPLC to quantify degradation products over 1–4 weeks. For hygroscopic intermediates, store under inert gas (N) to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of key intermediates (e.g., thiazolidinedione-pyrrolidine coupling)?

- Methodology : Apply quantum mechanical calculations (e.g., DFT) to model transition states and activation energies for cyclization steps. Use software like Gaussian or ORCA to simulate electron density maps, and validate with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

- Methodology : Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives. Use isotopic labeling (e.g., C-tagged sulfonamide) to track metabolic pathways. Cross-validate with molecular docking studies to assess target binding affinity vs. bioavailability limitations .

Q. What experimental designs mitigate low yields in multi-step syntheses involving sulfonamide intermediates?

- Methodology : Implement Design of Experiments (DoE) to optimize parameters like solvent polarity, stoichiometry, and reaction time. For example, a Box-Behnken design can identify interactions between temperature (0–10°C), catalyst loading (0.5–2.0 eq.), and solvent (ethanol vs. DMF) .

Q. How can heterogeneous catalysis improve scalability of the final coupling step?

- Methodology : Screen immobilized catalysts (e.g., Pd/C or zeolites) to enhance recyclability. Use continuous-flow reactors with in-line FTIR monitoring to maintain reaction control. Compare turnover numbers (TON) and space-time yields (STY) against batch processes .

Q. What strategies address discrepancies in computational vs. experimental solubility profiles?

- Methodology : Combine COSMO-RS simulations with experimental Hansen solubility parameters. Test co-solvent systems (e.g., PEG-400/water) to empirically refine predictions. Use differential scanning calorimetry (DSC) to correlate polymorphic forms with solubility .

Methodological Resources

- Synthetic Protocols : Reference stepwise procedures from peer-reviewed syntheses of structurally related sulfonamides .

- Data Validation : Cross-check computational models (DFT, MD) with experimental kinetics and spectroscopic data .

- Contradiction Resolution : Apply multi-omics approaches (metabolomics, proteomics) to reconcile bioactivity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.